molecular formula C9H14N2O5 B8695264 Ethyl (2-oxo-2-((2-oxopropyl)amino)acetyl)glycinate

Ethyl (2-oxo-2-((2-oxopropyl)amino)acetyl)glycinate

Cat. No.: B8695264
M. Wt: 230.22 g/mol
InChI Key: ZVSZTTAVBDADNY-UHFFFAOYSA-N
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Description

N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide typically involves the reaction of ethoxycarbonylmethylamine with acetonyloxamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide can be compared with other similar compounds, such as:

    N-(Ethoxycarbonylmethyl)-6-Methoxyquinolinium Bromide: A fluorescent indicator for intracellular chloride ions.

    N-(Ethoxycarbonyl)-L-leucine: An amino acid derivative with potential pharmacological applications.

Properties

Molecular Formula

C9H14N2O5

Molecular Weight

230.22 g/mol

IUPAC Name

ethyl 2-[[2-oxo-2-(2-oxopropylamino)acetyl]amino]acetate

InChI

InChI=1S/C9H14N2O5/c1-3-16-7(13)5-11-9(15)8(14)10-4-6(2)12/h3-5H2,1-2H3,(H,10,14)(H,11,15)

InChI Key

ZVSZTTAVBDADNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C(=O)NCC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of N-(ethoxycarbonyl-methyl)-N′-(2-hydroxy-1-propyl)oxamide (8.0 g, 34.5 mmol), as prepared in the preceding step, in water (50 mL) under nitrogen at 50° C. was added ruthenium (III) chloride hydrate (75 mg, 0.35 mmol). The reaction flask was removed from the heating bath, and a solution of sodium bromate (5.2 g, 34.5 mmol) in water (40 mL) was added dropwise. The reaction mixture was allowed to cool to room temperature, and then diluted with ethyl acetate and brine. The aqueous layer was extracted with ethyl acetate (2×), then saturated with sodium chloride and extracted again (×2). The combined ethyl acetate layers were washed with brine, dried over Na2SO4, and treated with activated carbon. Evaporation of the solvent and drying under high vacuum provided the title compound as a white solid (7.3 g, 92%). 1H NMR (400 MHz, CDCl3) δ 7.99 (s(br), 1H), 7.84 (s(br), 1H), 4.24 (q, 2H, J=7.1 Hz), 4.19 (d, 2H, J=5.2 Hz), 4.10 (d, 2H, J=5.7 Hz), 2.24 (s, 3H), 1.30 (t, 3H, J=7.1 Hz).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
75 mg
Type
catalyst
Reaction Step Four
Yield
92%

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